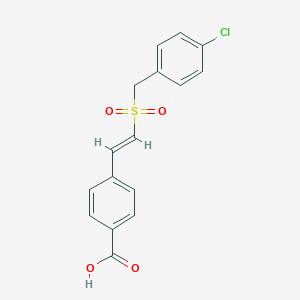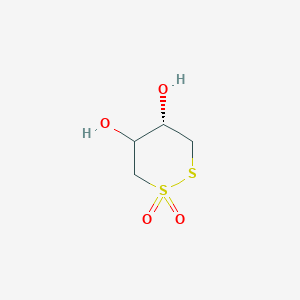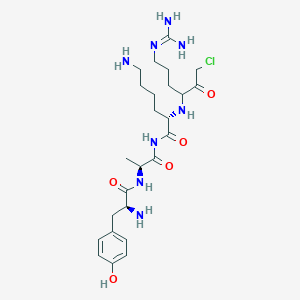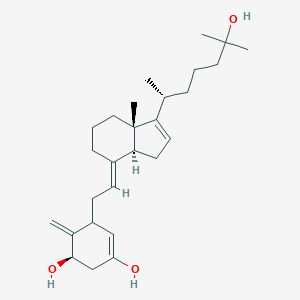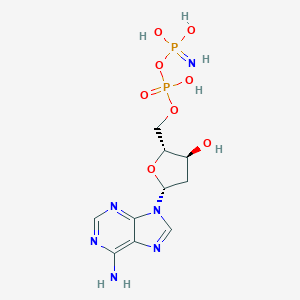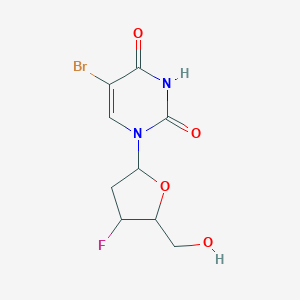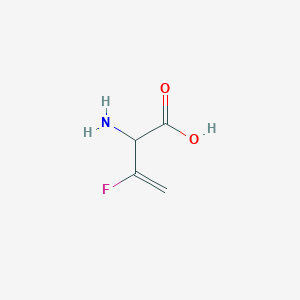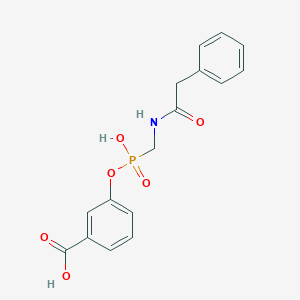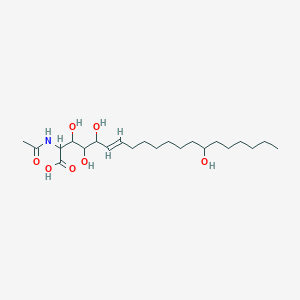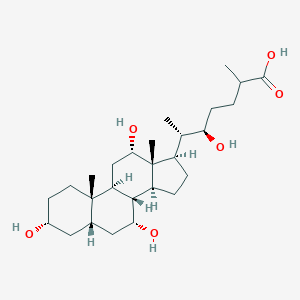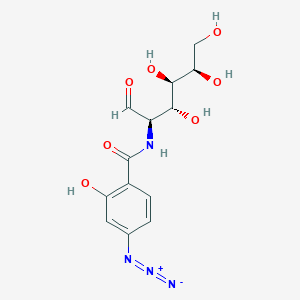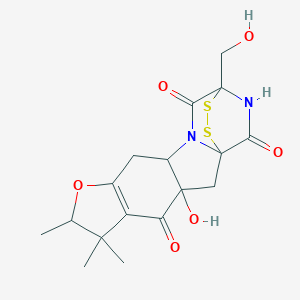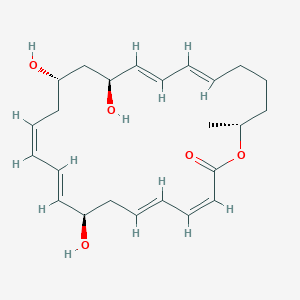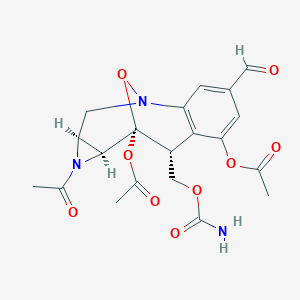
3,9-Epoxy-3H-azirino(2,3-c)benzazocine-5-carboxaldehyde, 1-acetyl-7,9-bis(acetyloxy)-8-(((aminocarbonyl)oxy)methyl)-1,1a,2,8,9,9a-hexahydro-, (1aS,3S,8R,9S,9aS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FK-973 is a small molecule drug with the molecular formula C20H21N3O9 . It is a semisynthetic analogue of the natural product FR-900482 , which was isolated from the bacterium Streptomyces sandaensis . FK-973 is known for its potent antitumor activity and is structurally related to the mitomycins, a class of antibiotics used in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: FK-973 is synthesized from FR-900482 through a series of chemical modifications . The process begins with the acetylation of FR-900482 using acetic anhydride and pyridine, resulting in a triacetyl derivative . This intermediate is then selectively deacetylated with sodium bicarbonate in cool methanol to yield a diacetate . Finally, the compound is methylated using methyl iodide and potassium carbonate in warm acetone .
Industrial Production Methods: The industrial production of FK-973 involves the fermentation of Streptomyces sandaensis to produce FR-900482 , followed by the chemical modifications described above . The fermentation process is optimized to maximize the yield of FR-900482 , which is then purified and subjected to the synthetic steps to obtain FK-973 .
Chemical Reactions Analysis
Types of Reactions: FK-973 undergoes several types of chemical reactions, including:
Oxidation: FK-973 can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: FK-973 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like methyl iodide and potassium carbonate are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of FK-973, which may have different biological activities .
Scientific Research Applications
FK-973 has a wide range of scientific research applications, including:
Mechanism of Action
FK-973 exerts its effects by forming covalent DNA interstrand cross-links both in vitro and in vivo . This process involves the generation of a reactive mitosene intermediate upon bioreductive activation . The cross-linking of DNA strands inhibits DNA replication and transcription, leading to cell death . FK-973 targets rapidly dividing cancer cells, making it a potent antitumor agent .
Comparison with Similar Compounds
- FR-900482
- FR-66979
- FK-317
Properties
CAS No. |
114580-45-9 |
|---|---|
Molecular Formula |
C20H21N3O9 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
[(8R,9S,10S,12S)-11-acetyl-9-acetyloxy-8-(carbamoyloxymethyl)-4-formyl-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-6-yl] acetate |
InChI |
InChI=1S/C20H21N3O9/c1-9(25)23-15-6-22-14-4-12(7-24)5-16(30-10(2)26)17(14)13(8-29-19(21)28)20(32-22,18(15)23)31-11(3)27/h4-5,7,13,15,18H,6,8H2,1-3H3,(H2,21,28)/t13-,15-,18-,20-,23?/m0/s1 |
InChI Key |
FBXPCVIKIBWXAE-ZJZHAWLTSA-N |
SMILES |
CC(=O)N1C2C1C3(C(C4=C(C=C(C=C4OC(=O)C)C=O)N(C2)O3)COC(=O)N)OC(=O)C |
Isomeric SMILES |
CC(=O)N1[C@@H]2[C@H]1[C@@]3([C@H](C4=C(C=C(C=C4OC(=O)C)C=O)N(C2)O3)COC(=O)N)OC(=O)C |
Canonical SMILES |
CC(=O)N1C2C1C3(C(C4=C(C=C(C=C4OC(=O)C)C=O)N(C2)O3)COC(=O)N)OC(=O)C |
Synonyms |
(1aS,3S,9S)-1-Acetyl-7,9-bis(acetyloxy)-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,9,9a-hexahydro-3,9-epoxy-3H-azirino[2,3-c][1]benzazocine-5-carbaldehyde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


